molecular formula C17H19N5OS B610845 Simurosertib CAS No. 1330782-76-7

Simurosertib

Cat. No.: B610845
CAS No.: 1330782-76-7
M. Wt: 341.4 g/mol
InChI Key: XGVXKJKTISMIOW-ZDUSSCGKSA-N
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Description

TAK-931 is a highly selective small-molecule inhibitor of cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. TAK-931 has been developed as a potential anticancer agent due to its ability to induce replication stress and inhibit tumor cell proliferation .

Mechanism of Action

Simurosertib acts as a selective inhibitor of the cell division cycle 7 (CDC7) kinase . It induces S phase delay and replication stress, leading to mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells .

Safety and Hazards

Simurosertib is considered toxic and can cause skin irritation and serious eye damage . It also poses a risk of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .

Future Directions

Simurosertib is currently under investigation in clinical trials for its safety, tolerability, and activity in participants with metastatic pancreatic cancer, metastatic colorectal cancer, and other advanced solid tumors . The highest R&D status is pending Phase 2 .

Biochemical Analysis

Biochemical Properties

Simurosertib interacts with the CDC7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication . It binds to and inhibits CDC7, preventing the initiation of DNA replication during mitosis . This interaction is ATP-competitive and time-dependent .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells . It also suppresses the cellular MCM2 phosphorylation at Ser40 (pMCM2) in a dose-dependent manner, leading to a delayed S phase progression, DNA-damage checkpoint activation, and caspase-3/7 activation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting CDC7 . This prevents the initiation of DNA replication during mitosis, which causes cell cycle arrest and induces apoptosis . It also suppresses DNA repair activity and enhances the biological activity of PARP inhibitors, topoisomerase inhibitors, and platinum compounds in human xenograft models .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits time-dependent effects. The time to maximum plasma concentration of this compound is approximately 1–4 hours post-dose . Systemic exposure is approximately dose-proportional . Post-treatment pharmacodynamic effects correlating to drug exposure have been observed .

Dosage Effects in Animal Models

In preclinical animal models, this compound demonstrated marked, dose-dependent antitumor activity, without severe body weight loss . It exhibited significant antiproliferative activity in these models .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA replication, specifically the initiation of DNA replication during mitosis . It interacts with the CDC7 kinase in this pathway .

Subcellular Localization

This compound is likely to be localized in the nucleus given its mechanism of action. It interacts with CDC7, a nuclear protein involved in the initiation of DNA replication

Preparation Methods

The synthesis of TAK-931 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving heterocyclic chemistry . Industrial production methods for TAK-931 are also proprietary, but they typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

TAK-931 undergoes various chemical reactions, primarily focusing on its interaction with biological molecules. The compound is known to induce replication stress by inhibiting CDC7 kinase activity, leading to mitotic aberrations and antiproliferative effects in cancer cells . Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific reaction temperatures. The major products formed from these reactions are typically the result of CDC7 inhibition, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKJKTISMIOW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330782-76-7
Record name Simurosertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simurosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIMUROSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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